Cas no 2172182-44-2 (4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

4-3-Cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase synthesis. Its structure incorporates a cyclopropyl group and an Fmoc-protected amine, offering steric and electronic modulation for controlled coupling reactions. The Fmoc group ensures orthogonal deprotection under mild basic conditions, enhancing compatibility with acid-sensitive substrates. The carboxylate terminus facilitates further functionalization or conjugation, while the cyclopropyl moiety contributes to conformational rigidity, potentially improving selectivity in target interactions. This compound is particularly valuable in the synthesis of modified peptides or peptidomimetics, where precise structural control is critical. Its stability and reactivity profile make it suitable for applications in medicinal chemistry and biochemical research.
4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid structure
2172182-44-2 structure
Product Name:4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
CAS No:2172182-44-2
MF:C26H30N2O5
MW:450.526807308197
CID:6212488
PubChem ID:165542878
Update Time:2025-06-11

4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
    • EN300-1500646
    • 2172182-44-2
    • 4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
    • Inchi: 1S/C26H30N2O5/c1-26(17-12-13-17,15-23(29)27-14-6-11-24(30)31)28-25(32)33-16-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-5,7-10,17,22H,6,11-16H2,1H3,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: WWGPGRBXMIBKTQ-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(CC(NCCCC(=O)O)=O)C1CC1)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 105Ų

4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Pricemore >>

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Additional information on 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid

Introduction to 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2172182-44-2)

4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2172182-44-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Cyclopropylglycine, is characterized by its unique structural features, including a cyclopropyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and peptides.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which helps to maintain the integrity and purity of the final product. The cyclopropyl moiety, on the other hand, introduces conformational constraints that can influence the biological activity and pharmacokinetic properties of the resulting compounds. This combination of features makes 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid an attractive candidate for the development of novel therapeutics.

Recent studies have highlighted the potential applications of Fmoc-Cyclopropylglycine in the synthesis of peptides with enhanced stability and bioavailability. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that peptides incorporating this compound exhibited improved resistance to proteolytic degradation, a critical factor in their therapeutic efficacy. The researchers also noted that the cyclopropyl group contributed to enhanced cell permeability, further enhancing the therapeutic potential of these peptides.

In addition to its use in peptide synthesis, 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid has been explored for its potential in drug delivery systems. A 2022 study in the International Journal of Pharmaceutics investigated the use of this compound as a building block for self-assembling nanocarriers. The results showed that these nanocarriers exhibited excellent stability and controlled release properties, making them suitable for targeted drug delivery applications.

The synthetic route for Fmoc-Cyclopropylglycine typically involves several steps, including the protection of amino groups with Fmoc, followed by coupling reactions to introduce the cyclopropyl moiety. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline this process, enabling efficient large-scale production. The purity and quality of 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid are crucial for its successful application in pharmaceutical research and development.

From a safety perspective, 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid is generally considered safe for laboratory use when appropriate handling and storage protocols are followed. However, as with any chemical compound, it is essential to adhere to good laboratory practices and consult relevant safety data sheets (SDS) for detailed information on handling and disposal.

In conclusion, 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2172182-44-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable properties make it an invaluable tool for the development of novel therapeutics and drug delivery systems. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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